molecular formula C8H12O4 B2848281 3,3-Dimethylcyclobutane-1,1-dicarboxylic acid CAS No. 231303-93-8

3,3-Dimethylcyclobutane-1,1-dicarboxylic acid

Cat. No.: B2848281
CAS No.: 231303-93-8
M. Wt: 172.18
InChI Key: SBDFBYFIOYLJHL-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclobutane-1,1-dicarboxylic acid is an organic compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . It is a cyclobutane derivative with two carboxylic acid groups attached to the same carbon atom, and two methyl groups attached to the adjacent carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethylcyclobutane-1,1-dicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1,1-cyclobutanedicarboxylic acid with a methylating agent to introduce the two methyl groups at the 3-position of the cyclobutane ring . The reaction typically requires a strong base, such as sodium hydride, and a methylating agent like methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation and recrystallization to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylcyclobutane-1,1-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The methyl groups can undergo substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like halogens (e.g., bromine) can be used under controlled conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3,3-Dimethylcyclobutane-1,1-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-dimethylcyclobutane-1,1-dicarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carboxylic acid groups can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. The methyl groups can affect the compound’s hydrophobicity and its ability to penetrate cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethylcyclobutane-1,1-dicarboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. The presence of two carboxylic acid groups and two methyl groups on a cyclobutane ring makes it a versatile compound for various chemical transformations and applications .

Properties

IUPAC Name

3,3-dimethylcyclobutane-1,1-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-7(2)3-8(4-7,5(9)10)6(11)12/h3-4H2,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDFBYFIOYLJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C(=O)O)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of Intermediate 285B (1.5 g, 5.85 mmol) in ethanol (20 ml) was added a solution of KOH (1.313 g, 23.41 mmol) in water (10 mL). The resulting solution was stirred at 80° C. for 16 h. The reaction mixture was cooled to RT, quenched with crushed ice and extracted with diethyl ether (2×50 mL). The combined organic layers were dried over Na2SO4 and evaporated to afford Intermediate 285C as a viscous liquid (0.9 g, 89% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 12.64 (br. s., 2H), 2.17-2.29 (m, 4H), 1.01-1.12 (m, 6H).
Name
Intermediate 285B
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.313 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
89%

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